3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a fluoropyridine moiety and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the fluoropyridine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-fluoropyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions can yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiadiazole ring, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The thiadiazole ring can also participate in various biochemical pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Fluoropyridin-2-yl)-1,3,4-thiadiazole
- 4-(5-Fluoropyridin-2-yl)-1,2,3-thiadiazole
- 5-(5-Fluoropyridin-2-yl)-1,2,4-triazole
Uniqueness
3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific arrangement of the fluoropyridine and
Properties
Molecular Formula |
C7H5FN4S |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-(5-fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5FN4S/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
InChI Key |
CTPBEKABEHSKOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.